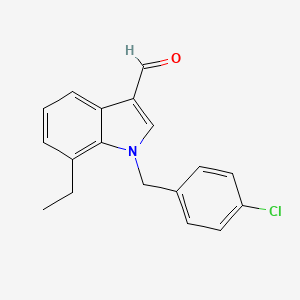
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, commonly known as CDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CDMPA belongs to the class of amides and is synthesized through a multi-step process involving various reagents and solvents.
作用機序
CDMPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory and analgesic effects. In addition, CDMPA has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
CDMPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, CDMPA has been found to improve cognitive function by inhibiting the activity of AChE. Furthermore, it has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
実験室実験の利点と制限
CDMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, CDMPA also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
将来の方向性
There are several future directions for research involving CDMPA. One area of interest is its potential applications in treating cancer. CDMPA has been found to inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, making it a promising candidate for cancer treatment. Another area of interest is its potential applications in treating neurodegenerative diseases. CDMPA has been found to improve cognitive function and inhibit the activity of certain enzymes and receptors that are involved in neurodegeneration, making it a potential candidate for treating diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of CDMPA in these areas.
合成法
The synthesis of CDMPA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide (DMF) to form 2-(4-chloro-2-methylphenoxy)acetamide. In the second step, the resulting compound is reacted with 2,5-dimethoxyaniline in the presence of triethylamine and acetic anhydride to form CDMPA. The final product is obtained through purification using column chromatography.
科学的研究の応用
CDMPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CDMPA has been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-6-15(11)23-10-17(20)19-14-9-13(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBDWPKDSHFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
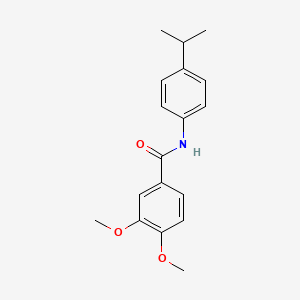
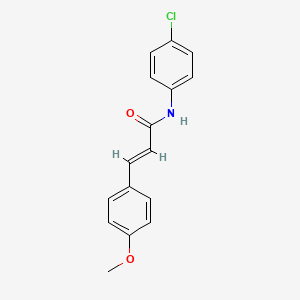
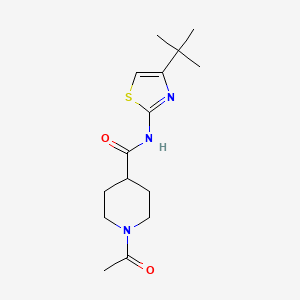
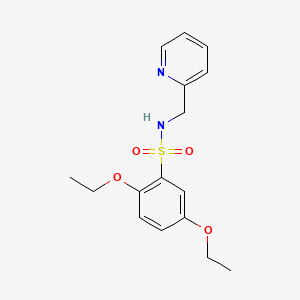
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

